Cilofexor is classified as a farnesoid X receptor agonist. The farnesoid X receptor is a nuclear receptor that plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and glucose metabolism. Cilofexor was developed from earlier compounds, particularly 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl] benzoic acid (Px-102), which demonstrated promising pharmacological effects but had a less favorable safety profile. Cilofexor was designed to enhance efficacy while minimizing side effects .
The synthesis of cilofexor involves multiple steps that incorporate various chemical reactions to construct its complex molecular structure. The synthetic pathway typically begins with the formation of key intermediates that include chlorinated phenyl groups and cyclopropyl moieties. The final stages involve coupling these intermediates through etherification or similar reactions to achieve the desired compound.
The exact parameters can vary based on the specific synthetic route chosen by researchers but typically require careful monitoring of reaction times and conditions to ensure successful synthesis.
Cilofexor has a complex molecular structure characterized by the following features:
The three-dimensional conformation of cilofexor is critical for its interaction with the farnesoid X receptor. Its structural design allows it to selectively activate intestinal FXR while minimizing hepatic effects, which is essential for its therapeutic application .
Cilofexor undergoes several important chemical reactions during its pharmacological activity:
These reactions contribute to its therapeutic effects in liver diseases by reducing cholestasis and improving liver function.
Cilofexor's mechanism of action primarily revolves around its role as a farnesoid X receptor agonist:
This multifaceted mechanism allows cilofexor to effectively manage conditions characterized by impaired bile acid metabolism.
Cilofexor exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and affect its pharmacokinetics .
Cilofexor has significant potential applications in treating various liver diseases:
Cilofexor (chemical name: 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid) binds the ligand-binding domain of Farnesoid X receptor with high specificity. Isothermal titration calorimetry assays quantify its binding affinity at a dissociation constant (K~d~) of 48.05 nM, comparable to the reference agonist GW4064 (K~d~ 31.59 nM) [1] [5]. The cocrystal structure of the Farnesoid X receptor ligand-binding domain in complex with cilofexor (Protein Data Bank accession code 7VUE) reveals critical molecular interactions [5]:
Ligand-binding domain conformational shifts induced by cilofexor include a 12° rotation of helix 12 relative to the unliganded structure, enabling coactivator recruitment. The ligand-binding pocket volume contracts to 352 ų upon cilofexor binding, optimizing van der Waals contacts [4] [5]. Table 1 summarizes key structural parameters:
Table 1: Structural Features of Cilofexor-Farnesoid X Receptor Ligand-Binding Domain Complex
Parameter | Value | Functional Implication |
---|---|---|
Binding Affinity (K~d~) | 48.05 nM | High-affinity engagement |
Hydrogen Bonds | Arg331, His447 | Anchors acidic head group |
Helix 12 Displacement | 2.1 Å shift; 12° rotation | Creates coactivator docking surface |
Ligand-Binding Pocket Volume | 352 ų | Optimal steric complementarity |
Cilofexor exemplifies nonsteroidal Farnesoid X receptor agonists characterized by an isoxazole core, contrasting with steroidal scaffolds like obeticholic acid (6-ethylchenodeoxycholic acid). This distinction confers differential pharmacological properties:
Table 2 contrasts key agonist characteristics:
Table 2: Pharmacological Comparison of Cilofexor and Steroidal Farnesoid X Receptor Agonists
Property | Cilofexor | Obeticholic Acid | Chenodeoxycholic Acid |
---|---|---|---|
Chemical Class | Nonsteroidal (isoxazole) | Steroidal (bile acid deriv.) | Endogenous steroidal |
Farnesoid X receptor EC~50~ | 43 nM | 99 nM | 10 μM |
Takeda G protein-coupled receptor 5 Activation | None (≥10 μM) | Moderate (EC~50~ 0.3 μM) | Weak |
Aqueous Solubility | Low (logP 5.2) | Moderate (logP 3.8) | High |
Biliary Excretion | Minimal (<5%) | Significant (40-60%) | Dominant |
Cilofexor demonstrates intestinal-biased Farnesoid X receptor activation due to limited systemic absorption and first-pass extraction. Pharmacokinetic studies in murine models reveal 8.2-fold higher ileal concentrations versus hepatic tissue after oral administration [9] [10]. This compartmentalization drives tissue-specific effects:
The molecular basis for intestinal selectivity involves cilofexor’s carboxylic acid group, which restricts transcellular permeability via efflux transporters. Consequently, >85% of the administered dose remains within the intestinal lumen, activating mucosal Farnesoid X receptor without significant portal vein exposure [9] [10].
Cilofexor binding induces allosteric rearrangements in the Farnesoid X receptor ligand-binding domain that optimize coactivator recruitment. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced flexibility in helix 3 (residues 305–315), helix 5 (residues 352–362), and helix 12 (residues 458–472) upon cilofexor binding [4] [7]. These structural shifts facilitate:
Table 3 details cofactor interaction profiles:
Table 3: Cofactor Recruitment Signatures Induced by Cilofexor Binding
Cofactor | Binding Affinity Shift (ΔK~d~) | Functional Consequence |
---|---|---|
Nuclear Receptor Coactivator 1 | +8.0-fold | Enhanced transactivation of target genes |
Nuclear Receptor Corepressor 1 | -95% dissociation | Relief of transcriptional repression |
Steroid Receptor Coactivator 3 | +6.2-fold (intestine-specific) | Fibroblast growth factor 19 upregulation |
Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha | No change (hepatic) | Avoidance of glucose metabolism disruption |
This allosteric modulation underlies cilofexor’s gene-selective effects, distinguishing it from full pan-tissue agonists like GW4064 [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: